molecular formula C10H15NO3S B13493796 4-[(2-Methoxyethyl)sulfonyl] benzenemethanamine

4-[(2-Methoxyethyl)sulfonyl] benzenemethanamine

Cat. No.: B13493796
M. Wt: 229.30 g/mol
InChI Key: BCIWNZMQRMFZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-methoxyethanesulfonyl)phenyl]methanamine is a chemical compound with the molecular formula C10H15NO3S It is known for its unique structure, which includes a methoxyethanesulfonyl group attached to a phenyl ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-methoxyethanesulfonyl)phenyl]methanamine typically involves the reaction of 4-bromomethylphenylmethanamine with 2-methoxyethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of [4-(2-methoxyethanesulfonyl)phenyl]methanamine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(2-methoxyethanesulfonyl)phenyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxyethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

[4-(2-methoxyethanesulfonyl)phenyl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(2-methoxyethanesulfonyl)phenyl]methanamine involves its interaction with specific molecular targets. The methoxyethanesulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The methanamine group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-methoxyethyl)phenyl]methanamine
  • [4-(2-ethoxyethanesulfonyl)phenyl]methanamine
  • [4-(2-methoxyethanesulfonyl)phenyl]ethanamine

Uniqueness

[4-(2-methoxyethanesulfonyl)phenyl]methanamine is unique due to the presence of both the methoxyethanesulfonyl and methanamine groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of [4-(2-methoxyethanesulfonyl)phenyl]methanamine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

[4-(2-methoxyethylsulfonyl)phenyl]methanamine

InChI

InChI=1S/C10H15NO3S/c1-14-6-7-15(12,13)10-4-2-9(8-11)3-5-10/h2-5H,6-8,11H2,1H3

InChI Key

BCIWNZMQRMFZKS-UHFFFAOYSA-N

Canonical SMILES

COCCS(=O)(=O)C1=CC=C(C=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.